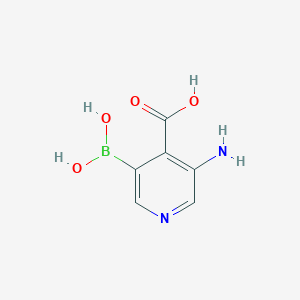

5-Amino-4-carboxypyridine-3-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous scaffold in a multitude of biologically active compounds and functional materials. mdpi.comgoogle.com In medicinal chemistry, the pyridine nucleus is a key component in thousands of drug candidates and approved pharmaceuticals. mdpi.commdpi.com Its prevalence stems from its ability to engage in hydrogen bonding, its basicity, and its capacity to serve as a bioisostere for other functional groups, thereby enhancing the pharmacokinetic properties of drug molecules. mdpi.com Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. snnu.edu.cnresearchgate.net

In the realm of materials science, pyridine-containing molecules are integral to the development of advanced materials. For instance, they are utilized in the synthesis of organic light-emitting devices (OLEDs), where the electron-withdrawing nature of the pyridine ring can influence the material's electronic properties. nih.gov They also serve as ligands in metal complexes used in catalysis and as components in the manufacturing of dyes, rubber products, and adhesives. nih.gov

Overview of Organoboron Compounds and Boronic Acids in Cross-Coupling Reactions

Organoboron compounds, particularly boronic acids and their esters, are indispensable reagents in modern organic synthesis. nih.govnih.gov Their stability, low toxicity, and versatile reactivity make them ideal partners in a variety of chemical transformations. arkat-usa.org The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgscholaris.ca

The Suzuki-Miyaura coupling typically involves the reaction of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. researchgate.net The base plays a crucial role in activating the boronic acid for the transmetalation step. libretexts.org This reaction is highly valued for its broad functional group tolerance and stereospecificity. nih.gov

| Reaction | Description | Key Components |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. | Organoboronic acid, organic halide/triflate, palladium catalyst, base. |

Structural Features and Synthetic Utility of 5-Amino-4-carboxypyridine-3-boronic acid

This compound is a highly functionalized pyridine derivative that incorporates three key functional groups: an amino group, a carboxylic acid group, and a boronic acid group. This trifunctional nature makes it a versatile building block for the synthesis of complex molecules.

Structural Features:

Pyridine Ring: The core of the molecule is a pyridine ring, which imparts specific electronic and geometric properties. The nitrogen atom in the ring influences the reactivity and basicity of the molecule.

Amino Group: The amino group at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring in electrophilic substitution reactions. It also provides a site for further functionalization, such as acylation or alkylation.

Carboxylic Acid Group: The carboxylic acid group at the 4-position is an electron-withdrawing group and a key functional handle for amide bond formation or esterification.

Boronic Acid Group: The boronic acid group at the 3-position is the key functionality for participating in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at this position.

The synthesis of such a specifically substituted pyridine boronic acid can be challenging. General methods for the synthesis of pyridinylboronic acids include halogen-metal exchange of halopyridines followed by borylation, palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents, and C-H borylation. organic-chemistry.org Given the functional groups present, a multi-step synthesis would likely be required, involving the protection of the amino and carboxylic acid groups during the introduction of the boronic acid moiety.

The synthetic utility of this compound lies in its potential to act as a scaffold for the construction of diverse molecular architectures. The three distinct functional groups can be selectively reacted in a stepwise manner to introduce different substituents, leading to the creation of libraries of complex molecules for applications in drug discovery and materials science. For example, the boronic acid can be used in a Suzuki coupling, followed by amide coupling at the carboxylic acid, and finally functionalization of the amino group.

| Functional Group | Position | Potential Reactions |

| Amino | 5 | Acylation, Alkylation, Diazotization |

| Carboxylic Acid | 4 | Amide bond formation, Esterification, Reduction |

| Boronic Acid | 3 | Suzuki-Miyaura cross-coupling, Chan-Lam coupling |

Research Landscape and Emerging Trends for Complex Pyridine Boronic Acids

The research landscape for pyridine boronic acids is vibrant and continually evolving. A significant trend is the development of novel and more efficient methods for their synthesis, particularly for highly substituted and functionalized derivatives. nih.gov This includes the exploration of new catalysts and reaction conditions to improve yields and functional group tolerance. organic-chemistry.org

Another emerging area is the use of complex pyridine boronic acids in diversity-oriented synthesis to create large and diverse libraries of compounds for high-throughput screening. The ability to introduce multiple points of diversity through the functional handles on the pyridine ring makes these compounds highly valuable in the search for new bioactive molecules. researchgate.net

Furthermore, there is growing interest in the application of pyridine boronic acids in the synthesis of novel materials with unique electronic and photophysical properties. The incorporation of these building blocks into polymers and other macromolecules can lead to materials with applications in areas such as organic electronics and sensing.

Properties

Molecular Formula |

C6H7BN2O4 |

|---|---|

Molecular Weight |

181.94 g/mol |

IUPAC Name |

3-amino-5-boronopyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H7BN2O4/c8-4-2-9-1-3(7(12)13)5(4)6(10)11/h1-2,12-13H,8H2,(H,10,11) |

InChI Key |

ZSBCKAGHRYRXCX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=C1C(=O)O)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 4 Carboxypyridine 3 Boronic Acid

Retrosynthetic Strategies for Multi-Functionalized Pyridine (B92270) Systems

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For a polysubstituted pyridine like 5-amino-4-carboxypyridine-3-boronic acid, the primary retrosynthetic disconnections involve the carbon-boron, carbon-nitrogen, and carbon-carbon bonds of the substituents.

Key strategic questions in the retrosynthesis of this target molecule include:

Timing of Borylation: The boronic acid moiety can be introduced early onto a simpler pyridine scaffold or later in the synthesis after other functional groups are in place. Late-stage borylation is often preferred to avoid potential decomposition of the boronic acid during other transformations.

Introduction of Functional Groups: The amino and carboxyl groups can be introduced via functional group interconversion (FGI) from other groups like nitro or cyano moieties, or installed directly onto the ring. advancechemjournal.com

Ring Construction vs. Functionalization: The synthesis can proceed by either building the substituted pyridine ring from acyclic precursors (e.g., Hantzsch pyridine synthesis) or by functionalizing a pre-existing pyridine ring. advancechemjournal.comnih.gov For this specific substitution pattern, functionalization of a pre-existing ring is a more common approach.

A plausible retrosynthetic pathway might involve disconnecting the C-B bond first, leading to a 3-halo-5-amino-4-carboxypyridine derivative. Subsequent disconnections of the C-N and C-C bonds would then lead to simpler, more accessible pyridine starting materials.

Approaches to Pyridine C-B Bond Formation

The formation of the carbon-boron bond on the pyridine ring is the cornerstone of the synthesis. Several methods have been developed for this transformation, each with its own advantages and limitations regarding regioselectivity and functional group tolerance. arkat-usa.orgumich.eduumich.edu

Halogen-Metal Exchange and Boron Quench Methodologies

One of the most fundamental methods for creating aryl boronic acids is the halogen-metal exchange followed by quenching with a boron electrophile, typically a trialkyl borate (B1201080). umich.eduthieme-connect.com This process usually involves treating a halopyridine (iodide or bromide being more reactive than chloride) with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures. arkat-usa.org The resulting pyridyl anion then reacts with a borate ester (e.g., triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed to the boronic acid.

General Reaction Scheme:

A significant challenge with this method is the stability of the pyridyl anion, especially when the anion is adjacent to the nitrogen atom, due to electrostatic repulsion. dur.ac.uk The presence of other functional groups like the amino and carboxyl groups in the target molecule would necessitate protection, as they would react with the strong base.

Directed ortho-Metalation (DoM) and Subsequent Borylation

Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org For a pyridine system, suitable DMGs can include amides, carbamates, or even the ring nitrogen itself under certain conditions. nih.govharvard.edu

In the context of synthesizing this compound, a protected amino group (e.g., as a pivalamide) or a protected carboxyl group (e.g., as a diethylamide) at the 4- or 5-position could potentially direct metalation to the C-3 position. Following the deprotonation, the resulting lithiated intermediate is quenched with a borate ester. nih.govresearchgate.net

Key Advantages of DoM:

High Regioselectivity: Functionalization occurs specifically at the position ortho to the DMG. wikipedia.org

Avoids Halogen Precursors: Starts from a C-H bond, which can simplify the synthesis. researchgate.net

The efficiency of DoM can be influenced by the strength of the DMG, the choice of base, and the presence of other substituents on the ring. baranlab.org

Catalytic C-H Borylation Strategies

Transition-metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for forming C-B bonds. bris.ac.uk Iridium- and rhodium-based catalysts are commonly employed for this transformation. umich.edursc.org The reaction typically involves an iridium catalyst, a ligand (often a bipyridine derivative), and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org

The primary challenge in C-H borylation is controlling the regioselectivity, which is often governed by steric factors. acs.orgnih.gov The catalyst will typically borylate the most accessible C-H bond. For a highly substituted pyridine, achieving selective borylation at the C-3 position would depend heavily on the steric and electronic influence of the existing amino and carboxyl groups. acs.org While this method offers compatibility with various functional groups, the inherent reactivity of the pyridine nitrogen can sometimes inhibit the catalyst. rsc.org

| Catalyst System | Borylation Reagent | Key Features |

| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Sterically driven regioselectivity; sensitive to catalyst inhibition by pyridine N. rsc.org |

| Rh-based catalysts | B₂pin₂ or HBpin | Can offer different regioselectivity profiles compared to Iridium. umich.edu |

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). mdpi.comalfa-chemistry.comwikipedia.org This method is known for its mild reaction conditions and excellent tolerance of a wide range of functional groups, making it highly suitable for complex molecules. alfa-chemistry.comorganic-chemistry.org

To apply this method to the target molecule, a precursor such as 3-bromo-5-amino-4-carboxypyridine (with protected functional groups) would be reacted with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate). alfa-chemistry.comwikipedia.org

Typical Miyaura Borylation Conditions:

| Component | Example | Purpose |

|---|---|---|

| Substrate | 3-Halopyridine | Electrophilic partner |

| Boron Reagent | B₂pin₂ | Boron source alfa-chemistry.com |

| Catalyst | PdCl₂(dppf) | Facilitates oxidative addition/reductive elimination cycle wikipedia.org |

| Base | KOAc | Activates the diboron reagent alfa-chemistry.com |

| Solvent | Dioxane, DMSO | Reaction medium |

This method is often the most reliable for late-stage borylation of highly functionalized and sensitive heterocyclic systems. nih.gov

Introduction and Orthogonal Protection of Amino and Carboxyl Functionalities

The amino and carboxyl groups are reactive and can interfere with many of the reactions used to construct the pyridine boronic acid, especially those involving strong bases or organometallic intermediates. Therefore, a robust protecting group strategy is essential. nih.gov

An orthogonal protection scheme is crucial, meaning that each protecting group can be removed under specific conditions without affecting the others. researchgate.netsci-hub.se This allows for the selective deprotection and subsequent reaction of one functional group while the others remain masked.

Common Protecting Groups:

| Functional Group | Protecting Group | Abbreviation | Introduction Method | Removal Conditions |

|---|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) researchgate.net |

| Amino (-NH₂) | Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) ug.edu.pl |

| Carboxyl (-COOH) | Methyl or Ethyl Ester | -Me, -Et | Fischer esterification (ROH, H⁺) | Base hydrolysis (e.g., NaOH) |

| Carboxyl (-COOH) | Benzyl Ester | -Bn | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

For the synthesis of this compound, one might protect the amino group with a Boc group and the carboxylic acid as a methyl ester. The Boc group is stable to the conditions of many cross-coupling reactions but can be removed with trifluoroacetic acid. The methyl ester is stable to acidic conditions but can be cleaved with a base like sodium hydroxide. This orthogonality allows for precise control over the synthetic sequence. researchgate.net

Convergent and Divergent Synthesis of this compound Precursors

The synthesis of precursors to this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the coupling of pre-functionalized fragments to assemble the pyridine ring, while a divergent approach would start with a functionalized pyridine and subsequently introduce the other required groups.

Convergent Synthesis:

Convergent strategies offer the advantage of building complexity late in the synthetic sequence. A plausible convergent approach could involve a multi-component reaction to construct the polysubstituted pyridine ring. For instance, a reaction cascade involving an enamine, a 1,3-dicarbonyl compound, and a cyanoacetamide derivative could potentially yield a highly substituted pyridine. While specific examples leading directly to the desired precursor are scarce, the general principles of pyridine synthesis from acyclic precursors are well-established. rsc.org

Another convergent approach could utilize a [4+2] cycloaddition/cycloreversion sequence. For example, a 1,4-oxazinone precursor could react with a suitable dienophile to form a pyridine ring after a retro-Diels-Alder reaction. nih.gov This method allows for the modular construction of highly substituted pyridines. nih.gov

Divergent Synthesis:

A divergent strategy would commence with a commercially available or readily synthesized substituted pyridine, such as 3-aminopyridine-4-carboxylic acid. From this starting material, the boronic acid group would need to be introduced at the 3-position. This is a challenging transformation due to the electronic nature of the pyridine ring and the directing effects of the existing substituents.

A key challenge in the divergent synthesis is the selective functionalization of the C-3 position. One potential strategy could involve halogenation of a protected form of 3-aminopyridine-4-carboxylic acid at the 3-position, followed by a metal-halogen exchange and subsequent borylation. The success of this approach would heavily depend on the regioselectivity of the halogenation and the compatibility of the subsequent organometallic reactions with the protected functional groups.

Alternatively, a C-H activation/borylation approach could be considered. Iridium-catalyzed C-H borylation is a powerful tool for the synthesis of aryl and heteroaryl boronic esters. nih.govrsc.org However, the application of this methodology to pyridines can be hampered by catalyst inhibition due to the coordination of the pyridine nitrogen to the iridium center. nih.govrsc.org The presence of both an amino and a carboxylic acid group would further complicate this transformation. Strategic use of directing groups or specific catalyst systems might be necessary to achieve the desired regioselectivity and yield. nih.govsemanticscholar.orgdigitellinc.com

The following table outlines a hypothetical divergent synthetic approach starting from a protected 3-aminopyridine-4-carboxylic acid precursor.

| Step | Reaction | Reagents and Conditions (Hypothetical) | Product |

| 1 | Protection | Boc₂O, DMAP, CH₂Cl₂ | Protected 3-aminopyridine-4-carboxylic acid |

| 2 | Halogenation | NBS, CH₃CN | 3-Bromo-5-(protected-amino)pyridine-4-carboxylic acid |

| 3 | Borylation | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺ | 5-(Protected-amino)-4-carboxypyridine-3-boronic acid |

| 4 | Deprotection | TFA, CH₂Cl₂ | This compound |

This table represents a plausible, yet hypothetical, synthetic sequence. The reaction conditions and feasibility of each step would require experimental validation.

Optimization of Reaction Conditions and Scalability Considerations

The optimization of reaction conditions would be critical for any proposed synthetic route to this compound, particularly for the key borylation step.

Optimization of Reaction Conditions:

For a metal-catalyzed borylation (e.g., iridium-catalyzed C-H borylation or palladium-catalyzed cross-coupling), several parameters would need to be systematically varied to maximize the yield and regioselectivity. These include:

Catalyst and Ligand: A range of iridium or palladium catalysts and ligands would need to be screened. For iridium-catalyzed C-H borylation, different bipyridine or phosphine (B1218219) ligands could be evaluated to overcome catalyst inhibition and control regioselectivity. nih.govsemanticscholar.org

Boron Source: Reagents such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) are commonly used. The choice of boron source can influence reaction efficiency.

Solvent and Temperature: The solvent can have a significant impact on the solubility of reagents and the reaction rate. A systematic screening of aprotic solvents like THF, dioxane, and toluene, along with optimization of the reaction temperature, would be necessary.

Base (for cross-coupling reactions): In palladium-catalyzed cross-coupling reactions of a halogenated precursor, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and its stoichiometry is crucial for the transmetalation step.

Protecting Groups: The stability of the protecting groups for the amino and carboxylic acid functionalities under the borylation conditions is paramount. A screening of different protecting groups (e.g., Boc, Cbz for the amine; methyl, ethyl esters for the carboxylic acid) would be required. jocpr.comnih.gov

The following table provides a general overview of parameters to be optimized for a hypothetical iridium-catalyzed C-H borylation step.

| Parameter | Variables to be Screened | Desired Outcome |

| Iridium Catalyst | [Ir(cod)OMe]₂, IrCl(cod)₂ | High catalytic activity |

| Ligand | dtbpy, dmbpy, phosphine ligands | Control of regioselectivity, prevention of catalyst inhibition |

| Boron Source | B₂pin₂, HBpin | Efficient borylation |

| Solvent | THF, MeTHF, Cyclopentyl methyl ether | Good solubility of reactants, high reaction rate |

| Temperature | Room temperature to 100 °C | Optimal balance between reaction rate and side reactions |

Scalability Considerations:

Scaling up the synthesis of a complex molecule like this compound from the laboratory to a larger scale introduces several challenges.

Purification: The purification of intermediates and the final product can become a bottleneck on a larger scale. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact.

Safety and Handling: The use of hazardous reagents, such as organolithium compounds or pyrophoric catalysts, requires careful consideration of safety protocols and specialized equipment for large-scale operations.

The development of a scalable synthesis would necessitate a thorough process safety assessment and the optimization of each step to ensure robustness and reproducibility.

Reactivity and Reaction Mechanisms of 5 Amino 4 Carboxypyridine 3 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Amino-4-carboxypyridine-3-boronic acid

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Boronic acids are exceptionally useful nucleophilic partners in these reactions, most notably in the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: Scope with Diverse Electrophiles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide or triflate. wikipedia.org It is anticipated that this compound would serve as the nucleophilic partner, coupling with a wide array of sp²-hybridized electrophiles. The reaction's success with heterocyclic boronic acids is well-documented, including various pyridylboronic acids. nih.govorgsyn.org

The expected scope of electrophilic partners for this compound would include:

Aryl and Heteroaryl Halides: (e.g., bromides, iodides, and activated chlorides). Couplings with diverse (hetero)aryl systems are the cornerstone of the Suzuki reaction. wikipedia.org

Aryl and Heteroaryl Triflates: These are also common electrophiles, often showing reactivity comparable to or greater than the corresponding halides. organic-chemistry.org

Vinyl Halides: These reactions would proceed with retention of the alkene stereochemistry, providing access to substituted vinylpyridines. wikipedia.org

The electron-donating amino group on the pyridine (B92270) ring is expected to enhance the nucleophilicity of the organoboron species, potentially facilitating the transmetalation step of the catalytic cycle. However, the reaction's efficiency can be highly dependent on the specific catalyst system and reaction conditions chosen.

Ligand Effects and Catalyst Systems in Suzuki-Miyaura Coupling

The choice of palladium catalyst and, crucially, the supporting ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging heterocyclic substrates. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. libretexts.org

For pyridylboronic acids, catalyst systems often employ electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands promote oxidative addition and enhance the rate of reductive elimination. libretexts.org Based on studies with analogous compounds, suitable catalyst systems for this compound would likely involve:

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. organic-chemistry.orglibretexts.org

Phosphine Ligands:

Triphenylphosphine (PPh₃): A standard, versatile ligand used in many Suzuki reactions. nih.gov

Buchwald-type biaryl phosphines: Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including electron-rich heterocycles and sterically hindered partners. nih.gov

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines due to their strong σ-donating properties and steric bulk, which can stabilize the active catalyst. wikipedia.org

The following table summarizes catalyst systems successfully employed for the Suzuki-Miyaura coupling of various pyridylboronic acid derivatives.

| Pyridylboronic Acid Derivative | Electrophile | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85% | orgsyn.org |

| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Tri(2-furyl)phosphine | KF | Dioxane | 74% | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) (as electrophile) | Various Arylboronic acids | Pd(dppf)Cl₂ | - | Dioxane | up to 89% | cdnsciencepub.com |

| 3-Pyridyl triflates | Alkenyl pinacol (B44631) boronates | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

Tolerance of Amino and Carboxyl Functional Groups

A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance. nih.gov However, the presence of the amino and carboxyl groups on the this compound core presents potential challenges.

Amino Group: The Lewis basic nitrogen of the amino group (and the pyridine ring itself) can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst, slowing or halting the catalytic cycle. nih.gov The use of bulky ligands can often mitigate this issue by sterically discouraging such coordination.

Carboxyl Group: The acidic proton of the carboxylic acid must be neutralized by the base used in the reaction. Therefore, a sufficient excess of base is required. The resulting carboxylate is generally well-tolerated. In some cases, decarboxylation can occur under harsh thermal conditions, but this is not typically a major side reaction under standard Suzuki conditions.

Studies on unprotected nitrogen-rich heterocycles have shown that successful couplings are achievable with careful selection of the catalyst and reaction conditions, often favoring bulky, electron-rich phosphine ligands that promote the desired C-C bond formation over catalyst inhibition. nih.gov

Mechanistic Investigations of Transmetalation and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the organohalide (Ar-X) to form a Pd(II) species (Ar-Pd-X). Electron-rich phosphine ligands facilitate this step. libretexts.org

Transmetalation: This is often the rate-determining step. The organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). organic-chemistry.org The electron-donating amino group on the pyridine ring of the target compound would likely increase the electron density of the ring, making it more nucleophilic and potentially accelerating the transfer of the pyridyl group to the palladium center.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final step. wikipedia.org

The specific geometry and electronic environment created by the amino and carboxyl substituents on the pyridine ring could influence the kinetics of these steps, but the fundamental mechanism is expected to remain consistent with the established pathway.

Other Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S couplings)

Boronic acids are also valuable substrates for copper-catalyzed C-N, C-O, and C-S bond-forming reactions, commonly known as the Chan-Lam coupling. wikipedia.org This reaction typically involves coupling an arylboronic acid with an amine, alcohol, or thiol. organic-chemistry.org

It is plausible that this compound could participate in Chan-Lam couplings in two distinct ways:

As the Aryl Source: The boronic acid functionality could react with external nucleophiles (amines, alcohols) to form 3-amino- or 3-alkoxy-substituted pyridine derivatives. The reaction is often performed in the presence of a copper catalyst (e.g., Cu(OAc)₂) and an oxidant, sometimes simply air. wikipedia.org

As the Nucleophile (Intra- or Intermolecularly): The primary amino group at the 5-position is a potential nucleophile for an intermolecular Chan-Lam reaction with a different boronic acid, or for an intramolecular cyclization if a suitable electrophile is present elsewhere on the molecule. However, the amino group's nucleophilicity may be reduced by the electronic properties of the substituted pyridine ring. Studies on the Chan-Lam coupling of aminopyridines have shown varied success depending on the position of the amino group. rsc.org

The choice of catalyst and reaction conditions would be critical to control the chemoselectivity and favor the desired C-N or C-O coupling over potential side reactions.

Functional Group Transformations of this compound

The three functional groups on the pyridine core—amino, carboxyl, and boronic acid—are all amenable to further chemical modification, offering pathways to a diverse range of derivatives, provided the transformations are chemoselective.

Transformations of the Amino Group:

Acylation/Sulfonylation: The primary amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Diazotization: The amino group could be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups such as halides (Sandmeyer reaction), hydroxyl, or cyano groups.

Transformations of the Carboxyl Group:

Esterification: Standard acid-catalyzed esterification with an alcohol or reaction with an alkyl halide under basic conditions would yield the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or using peptide coupling reagents like EDC/HOBt) followed by reaction with an amine would produce a variety of amides. acs.org This is a common transformation in medicinal chemistry. msu.edu

Transformations of the Boronic Acid Group:

Oxidation: Treatment with an oxidant like hydrogen peroxide or Oxone® can replace the boronic acid with a hydroxyl group, yielding a 3-hydroxypyridine (B118123) derivative.

Protodeboronation: Reaction with a strong acid can lead to the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is generally an undesired side reaction but can be used synthetically. nih.gov

The relative reactivity of these groups would need to be carefully considered to achieve selective transformations. For instance, protecting the amino group might be necessary before performing certain reactions on the carboxylic acid to prevent undesired side reactions.

Reactions of the Boronic Acid Moiety (e.g., esterification, deboronation)

The boronic acid group is a versatile functional handle, primarily known for its role in palladium-catalyzed cross-coupling reactions. However, it also undergoes other important transformations such as esterification and deboronation.

Esterification: Boronic acids readily react with diols, such as pinacol, to form cyclic boronate esters. This reaction is often employed as a protective strategy to temporarily mask the reactivity of the boronic acid group during transformations targeting other parts of the molecule. For instance, the formation of a pinacol ester of a boronic acid can be achieved by reacting it with pinacol, often with azeotropic removal of water. This protection is crucial as boronic acids can be sensitive to certain reaction conditions, and their protection enhances their stability and solubility in organic solvents. The pinacol ester can be subsequently cleaved under mild acidic conditions to regenerate the free boronic acid.

Deboronation: The carbon-boron bond in aryl boronic acids can be cleaved under certain conditions, a process known as deboronation or protodeboronation. This reaction replaces the boronic acid group with a hydrogen atom and can occur under acidic, basic, or oxidative conditions. While often considered an undesired side reaction, controlled deboronation can be a useful synthetic tool for the selective removal of a directing group after it has served its purpose in a synthetic sequence.

Transformations Involving the Carboxyl Group (e.g., amidation, esterification, decarboxylation)

The carboxylic acid functionality in this compound is a classical site for a variety of chemical modifications, including the formation of amides and esters, as well as decarboxylation.

Amidation: The carboxyl group can be readily converted to an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents such as carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride or an active ester. Boric acid itself has been shown to catalyze the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods. nih.gov This reaction proceeds through the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a synthetically useful transformation. For pyridinecarboxylic acids, decarboxylation can be promoted by heat or by the presence of certain catalysts. researchgate.netmasterorganicchemistry.com The ease of decarboxylation is influenced by the position of the carboxyl group on the pyridine ring and the presence of other substituents. For some aminopyridine carboxylic acids, decarboxylation can occur under relatively mild conditions, leading to the corresponding aminopyridine. researchgate.net

Reactivity of the Amino Group (e.g., acylation, alkylation, imine formation)

The amino group on the pyridine ring is a nucleophilic center and can participate in a range of reactions, including acylation, alkylation, and imine formation.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of an amide bond and is a common method for introducing various substituents onto the amino group. For aminopyridines, this reaction is generally straightforward. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other electrophilic alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom. Palladium-catalyzed C-H alkylation reactions using alkylboronic acids have also been developed, where an amino acid can act as a crucial ligand. drugdiscoverytrends.comumsl.edu

Imine Formation: Primary amines, such as the one present in the target molecule, can react with aldehydes or ketones to form imines (Schiff bases). masterorganicchemistry.comchemrxiv.orgnih.gov This condensation reaction is typically reversible and is often carried out under conditions that favor the removal of water. operachem.com The resulting imine can be a stable product or can serve as an intermediate for further transformations, such as reduction to a secondary amine.

Intramolecular Cyclizations and Advanced Chemical Transformations

The presence of multiple, strategically positioned functional groups in this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to construct various heterocyclic systems. For instance, derivatives where the amino and carboxyl groups are suitably positioned can potentially undergo intramolecular amidation to form lactams. Similarly, reactions involving the boronic acid moiety and a neighboring group can lead to the formation of boron-containing heterocycles.

Advanced Spectroscopic and Structural Characterization of 5 Amino 4 Carboxypyridine 3 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 5-Amino-4-carboxypyridine-3-boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic backbone of this compound.

¹H NMR: The ¹H NMR spectrum of a related compound, 5-aminopyridine-2-carboxylic acid, shows distinct signals for the protons on the pyridine (B92270) ring. For this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and boronic acid groups. The protons of the amino group and the carboxylic acid group are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, the carboxylic acid, and any aliphatic groups in derivatives would resonate at distinct chemical shifts. For instance, in a similar structure, (6-propylcarbamoyl)pyridine-3-)boronic acid, the pyridine ring carbons appear in the range of δ 124-155 ppm, while the carboxyl carbon is further downfield at approximately δ 170 ppm. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.0-8.2 | C2: 145-150 |

| H6 | 7.8-8.0 | C3: 110-115 (B-substituted) |

| NH₂ | 5.0-6.0 (broad) | C4: 155-160 (COOH-substituted) |

| COOH | 10.0-12.0 (broad) | C5: 140-145 (NH₂-substituted) |

| C6: 120-125 | ||

| COOH: 165-170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that is highly sensitive to the chemical environment of the boron atom. nih.gov For this compound, the ¹¹B NMR spectrum would show a characteristic signal for the trigonal planar boronic acid (B(OH)₂). The chemical shift of this signal, typically in the range of 28-33 ppm, confirms the presence and oxidation state of the boron atom. rsc.orgsdsu.edu Upon interaction with diols or in basic solutions, the boron center can become tetracoordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum, providing insights into its reactivity and binding properties. nsf.gov

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the substituents (amino, carboxyl, and boronic acid groups) on the pyridine ring by observing correlations between the ring protons and the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule. HRMS can provide a mass measurement with high accuracy, which allows for the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to study the fragmentation patterns of the protonated or deprotonated molecule. nih.govscispace.com The fragmentation pathways provide valuable structural information, confirming the connectivity of the functional groups. Common fragmentation patterns for related amino acids and pyridine derivatives include the loss of water (H₂O), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). nih.gov

Interactive Data Table: Expected HRMS Data for this compound (C₆H₇BN₂O₄)

| Ion | Calculated m/z |

| [M+H]⁺ | 183.0571 |

| [M-H]⁻ | 181.0414 |

| [M+Na]⁺ | 205.0390 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. chemicalbook.com

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid and boronic acid groups, typically in the region of 3600-2400 cm⁻¹.

N-H stretching vibrations from the amino group, usually appearing as two distinct peaks around 3500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, typically found between 1725-1680 cm⁻¹.

C-N and C-C stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

A B-O stretching vibration from the boronic acid group, typically observed around 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of the pyridine ring. semi.ac.cnresearchgate.net The characteristic ring breathing modes of pyridine derivatives are strong and can be found in the 1000-1100 cm⁻¹ region. mdpi.com The symmetric stretching of the boronic acid group also gives rise to a characteristic Raman band.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 3600-2400 (broad) | IR |

| N-H (Amino) | Stretching | 3500-3300 | IR |

| C=O (Carboxylic Acid) | Stretching | 1725-1680 | IR |

| Pyridine Ring | C=C, C=N Stretching | 1600-1450 | IR, Raman |

| B-O (Boronic Acid) | Stretching | 1380-1310 | IR |

| Pyridine Ring | Ring Breathing | 1050-990 | Raman |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. semi.ac.cn A single crystal of this compound or a suitable derivative can be analyzed to obtain detailed information on bond lengths, bond angles, and torsional angles. This technique can also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Hydrogen bonding involving the amino, carboxylic acid, and boronic acid groups is expected to play a significant role in the solid-state packing of this molecule. The crystal structure of related amino-carboxylate borinic complexes shows extensive hydrogen-bonded networks. researchgate.net

Computational and Theoretical Studies on 5 Amino 4 Carboxypyridine 3 Boronic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 5-Amino-4-carboxypyridine-3-boronic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its molecular orbitals and electron distribution. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing carboxylic acid and boronic acid groups are expected to significantly influence the energies and distributions of these frontier orbitals.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on the principles of the Hard and Soft Acids and Bases (HSAB) theory, help in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.89 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.36 |

| Ionization Potential | I ≈ -EHOMO | 6.25 |

| Electron Affinity | A ≈ -ELUMO | 1.89 |

| Electronegativity | χ = (I + A) / 2 | 4.07 |

| Chemical Hardness | η = (I - A) / 2 | 2.18 |

| Chemical Softness | S = 1 / (2η) | 0.23 |

| Electrophilicity Index | ω = χ² / (2η) | 3.80 |

Note: These values are representative and would be determined from specific DFT calculations.

The distribution of electrostatic potential on the molecular surface, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen of the amino group and the pyridine (B92270) ring are expected to be nucleophilic centers, while the hydrogen atoms of the boronic acid and carboxylic acid groups would be electrophilic sites. researchgate.net

Mechanistic Studies of Reactions Involving the Compound (e.g., transition states, energy profiles)

Mechanistic studies involving this compound can be computationally investigated to understand the pathways of its reactions. The boronic acid functionality, in particular, is known to participate in a variety of chemical transformations, including acting as a catalyst. researchgate.netualberta.ca

One area of interest is the role of the boronic acid group in mediating reactions. For instance, boronic acids can catalyze amidation reactions by activating carboxylic acids. ualberta.ca Computational studies can map out the energy profile of such a reaction involving this compound, identifying the transition states and intermediates. This would involve calculating the geometries and energies of the reactants, products, and all stationary points along the reaction coordinate. The calculated activation energies would provide insights into the reaction kinetics.

Furthermore, the interplay between the amino, carboxyl, and boronic acid groups on the pyridine ring can lead to unique reactivity. For example, intramolecular interactions could influence the acidity of the carboxylic acid and boronic acid protons. DFT calculations can be used to determine the pKa values of these acidic protons, providing a quantitative measure of their acidity. researchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed.

Conformational analysis is a prerequisite for accurate spectroscopic prediction. The rotational barriers around the C-C and C-B bonds connecting the carboxylic acid and boronic acid groups to the pyridine ring determine the molecule's preferred three-dimensional structure. Computational scans of the potential energy surface can identify the most stable conformers. For boronic acids, the orientation of the hydroxyl groups is a key conformational feature. researchgate.netresearchgate.net

Once the minimum energy conformers are identified, their vibrational frequencies can be calculated using DFT. These frequencies correspond to the peaks in the IR spectrum and can be used to assign the experimentally observed vibrational modes. Similarly, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated to aid in the interpretation of experimental NMR data.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima in the spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | ν(O-H) of Boronic Acid | 3450 cm⁻¹ |

| ν(N-H) of Amino Group | 3350, 3250 cm⁻¹ | |

| ν(C=O) of Carboxylic Acid | 1720 cm⁻¹ | |

| ¹³C NMR | C-B Carbon | ~140 ppm |

| C=O Carbon | ~168 ppm | |

| ¹¹B NMR | Boronic Acid Boron | ~28 ppm |

| UV-Vis Spectroscopy | λmax | ~290 nm |

Note: These are representative values and are sensitive to the computational method and solvent environment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in biological contexts, as probes)

The presence of multiple functional groups capable of hydrogen bonding and other interactions makes this compound an interesting candidate for investigation as a molecular probe or ligand for biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for exploring such interactions. mdpi.comnih.gov

Molecular docking can be used to predict the preferred binding mode of this compound to a specific protein target. This involves computationally placing the ligand into the binding site of the protein and scoring the different poses based on their predicted binding affinity. The results of docking studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.govrsc.org

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of all atoms in the system over time, allowing for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein. nih.gov These simulations can also be used to calculate the binding free energy, providing a more rigorous prediction of the binding affinity.

Given that boronic acids are known to form covalent bonds with serine residues in the active sites of some enzymes, computational studies could explore the potential of this compound as a covalent inhibitor. This would involve quantum mechanics/molecular mechanics (QM/MM) simulations to model the bond formation process.

Applications of 5 Amino 4 Carboxypyridine 3 Boronic Acid in Complex Chemical Synthesis and Materials Science

Role as a Key Building Block in Heterocyclic Synthesis

The strategic placement of reactive sites on 5-Amino-4-carboxypyridine-3-boronic acid allows it to serve as a foundational precursor in the synthesis of diverse heterocyclic systems. Organoboron compounds are extensively used as intermediates in organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction to form new carbon-carbon bonds.

Furthermore, the presence of the amino and carboxylic acid groups enables its participation in multicomponent reactions (MCRs), which are powerful tools for rapidly generating molecular diversity and complexity in a one-pot operation. researchgate.netmdpi.com MCRs are highly efficient for constructing five-, six-, and seven-membered heterocyclic skeletons. researchgate.net For instance, the reaction of aminopyrazole derivatives with carbonyl compounds and CH-acids is a well-established method for creating fused pyrazolopyridine systems. frontiersin.org By analogy, this compound can be envisioned as a substrate in similar reaction cascades, where the amino and adjacent boronic acid or carboxylic acid groups can undergo condensation and cyclization with various reactants to form novel fused pyridine (B92270) architectures. The specific reaction pathway can often be directed by tuning the acid-base properties of the reaction medium. frontiersin.org

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of the pyridine boronic acid moiety are leveraged in the creation of sophisticated organic materials with applications in electronics and porous structures.

Polymers and Copolymers Incorporating the Pyridine Boronic Acid Moiety

Boronic acid-functionalized polymers are a significant class of materials known for their stimuli-responsive nature. rsc.orgresearchgate.net The incorporation of this compound into polymer chains can impart several desirable properties. The boronic acid group can form reversible covalent bonds with diols, making these polymers responsive to saccharides. rsc.orgresearchgate.net This property is central to applications like glucose sensing and controlled drug delivery. rsc.orgresearchgate.net

The synthesis of such polymers can be achieved through several methods, including the polymerization of monomers already containing the boronic acid group or through post-polymerization modification. rsc.org For instance, a boronic ester-phthalic anhydride (B1165640) can undergo controlled ring-opening copolymerization (ROCOP) with various epoxides to produce functional polyesters. nih.gov A similar strategy could be employed using a derivative of this compound. The resulting polymers often exhibit good thermal stability and can be rendered water-soluble and degradable by converting the boronic ester groups to boronic acids or borates. nih.gov The amino and carboxylic acid groups on the pyridine ring offer additional sites for cross-linking or further functionalization, allowing for the creation of complex polymer architectures like hydrogels or star polymers. rsc.orgresearchgate.net

Table 1: Synthetic Approaches for Boronic Acid-Containing Polymers

| Polymerization Strategy | Description | Key Features |

|---|---|---|

| Polymerization of Unprotected Monomers | Direct polymerization of monomers containing a free boronic acid group. | Simpler synthesis but can be challenging due to the reactivity of the boronic acid. |

| Polymerization of Protected Monomers | Polymerization of monomers where the boronic acid is protected (e.g., as a pinacol (B44631) ester), followed by deprotection. | Allows for a wider range of polymerization techniques; requires an additional deprotection step. rsc.orgresearchgate.net |

| Post-Polymerization Modification | Introduction of the boronic acid moiety onto a pre-existing polymer backbone. | Useful for functionalizing existing polymers with well-defined structures. rsc.org |

| Ring-Opening Copolymerization (ROCOP) | Copolymerization of monomers like boronic ester-functionalized anhydrides with epoxides. | Provides controlled synthesis of functional polyesters with adjustable boron content. nih.gov |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and multiple coordination sites of this compound make it an excellent candidate for constructing porous crystalline materials like MOFs and COFs.

In MOF synthesis, multifunctional carboxylic acids are widely used as organic linkers to connect metal nodes. imperial.ac.uk The pyridine nitrogen, amino group, and carboxylate of this compound can all coordinate with metal ions, leading to the formation of robust frameworks with unique topologies. The presence of an amino group on the linker has been shown to be advantageous, sometimes enabling the synthesis of carboxylic acid-based MOFs in water at room temperature through biomimetic crystallization. nih.gov Furthermore, the specific placement of functional groups, such as an ortho-amino group relative to a carboxylate, can structurally direct the formation of specific metal cluster nodes within the MOF. nih.gov MOFs constructed from pyridine-based carboxylate linkers have been shown to possess coordinatively unsaturated metal sites, which can enhance interactions with guest molecules like CO2. elsevierpure.comresearchgate.net

In the realm of COFs, boronic acids were the foundational building blocks for the first-ever synthesized frameworks. rsc.orgresearchgate.net COFs are typically formed through reversible condensation reactions, such as the self-condensation of boronic acids to form boroxine (B1236090) rings or the reaction of boronic acids with diols (like catechols) to form boronate esters. researchgate.net The trifunctional nature of this compound, combined with another multifunctional monomer (e.g., a triamine or a catechol), could lead to highly ordered, porous networks. The imine-linked COFs, formed from the condensation of amines and aldehydes, are another major class of these materials, a reaction for which the amino group on the specified compound is suitable. acs.org The crystallinity of COFs can often be improved by using monofunctional molecules as modulators or "repairing agents" during the synthesis. rsc.org

Optoelectronic Materials

Boron-containing compounds are increasingly used in optoelectronic materials due to the electron-accepting nature of boron's vacant p-orbital. rsc.org Pyridine-3-boronic acid is a key building block in the synthesis of complex organic molecules for Organic Light-Emitting Diodes (OLEDs). nbinno.com It is frequently used in palladium-catalyzed Suzuki-Miyaura coupling reactions to construct the conjugated systems that form the backbone of emissive materials. nbinno.com

The pyridine ring itself offers distinct advantages in OLED material design, as its nitrogen atom can influence molecular packing and improve charge injection and transport. nbinno.com By coupling molecules like this compound with various aryl halides, researchers can create materials with tailored optoelectronic properties, such as specific emission wavelengths and enhanced device efficiency. nbinno.com Boron-based multi-resonant (MR) emitters, in particular, have shown great potential for achieving the high color purity needed for next-generation displays. nih.gov Furthermore, incorporating boron-containing moieties into polymers can produce luminescent materials that are responsive to external stimuli. rsc.orgnih.govrsc.org The interaction between aromatic groups of boronic acid dopants in gels can lead to the formation of excimers, altering the photophysical properties of the material. acs.org

Table 2: Role of Compound Moieties in Optoelectronic Materials

| Moiety | Function | Impact on Properties |

|---|---|---|

| Boronic Acid | Participates in Suzuki coupling; acts as an electron acceptor. | Enables synthesis of conjugated systems; tunes HOMO/LUMO levels. chemrxiv.org |

| Pyridine Ring | Influences molecular packing; improves charge transport. | Enhances device efficiency and stability. nbinno.com |

| Amino Group | Acts as an electron-donating group. | Can be used to modulate the electronic properties and emission color. |

| Carboxylic Acid | Provides a site for further functionalization or anchoring. | Allows for attachment to surfaces or incorporation into larger structures. |

Development of Biologically Active Scaffolds and Chemical Probes

The ability of the boronic acid group to interact reversibly with diols and certain amino acid residues makes it a powerful tool for designing molecules that can target and probe biological systems. nih.gov

Design and Synthesis of Ligands for Biomolecular Targets (e.g., enzymes, saccharide recognition)

Boronic acids are well-established as recognition motifs for saccharides, which contain abundant cis-diol functionalities. mdpi.comacs.org This interaction involves the formation of a reversible covalent boronate ester bond. nih.gov The affinity and optimal pH for this binding depend on the pKa of both the boronic acid and the diol. nih.gov This principle is the basis for developing sensors to detect and differentiate various sugars. mdpi.comiacademic.info By attaching a fluorophore to the boronic acid scaffold, the binding event can be transduced into a change in fluorescence, creating a chemical probe. mdpi.comnih.gov

In addition to saccharide recognition, boronic acids are effective inhibitors for certain classes of enzymes, particularly serine proteases. nih.gov The electrophilic boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the transition state of the natural substrate and thereby inhibiting the enzyme. mdpi.com This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib. nih.govnih.gov The design of boronic acid-based inhibitors for other enzymes, such as histone deacetylases (HDACs) and β-lactamases, has also been an active area of research. nih.govmdpi.com The pyridine, amino, and carboxyl groups on this compound provide additional points of interaction that can be used to enhance binding affinity and selectivity for a specific biological target.

Table 3: Examples of Boronic Acid-Based Biomolecular Targeting

| Application | Target Moiety | Mechanism of Action |

|---|---|---|

| Saccharide Sensing | cis-Diols on sugars (e.g., glucose, fructose) | Reversible formation of a cyclic boronate ester. acs.orgresearchgate.net |

| Enzyme Inhibition (Serine Proteases) | Serine hydroxyl group in the active site | Formation of a stable, reversible tetrahedral adduct. mdpi.com |

| Enzyme Inhibition (β-Lactamases) | Serine residue in the active site | Boron group mimics the carbonyl in the β-lactam ring, forming an inhibitory adduct. mdpi.com |

| HIV Therapy | Mannose residues on the gp120 envelope protein | Polymers with boronic acid moieties can complex with the viral glycans, inhibiting entry into host cells. researchgate.net |

Fluorescent Probes and Sensors for Chemical Biology Applications

The unique ability of the boronic acid functional group to reversibly bind with 1,2- and 1,3-diols has made it a valuable component in the design of fluorescent probes and sensors for biologically important molecules such as carbohydrates and glycoproteins. rsc.orgnih.gov This interaction can lead to changes in the fluorescence properties of the molecule, allowing for the detection and quantification of the target analyte. rsc.org Researchers have developed a variety of fluorescent sensors based on boronic acids for applications in chemical biology. rsc.orgnih.govnih.gov However, there is no specific information available in the reviewed literature detailing the synthesis or application of fluorescent probes or sensors derived from this compound.

Modifications for Enhanced Cellular Uptake and Bioconjugation

Strategies to improve the cellular uptake of therapeutic and diagnostic agents are crucial for their efficacy. Modifications of molecules to enhance their permeability across cell membranes are an active area of research. Similarly, bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies, is a key technique in drug delivery and diagnostics. Boronic acids have been explored in bioconjugation due to their ability to form stable complexes with specific biological targets. However, no studies were identified that describe modifications of this compound for the purpose of enhancing cellular uptake or for its use in bioconjugation applications.

Applications in Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The development of sustainable synthetic methods is also a key focus in modern chemistry, aiming to reduce waste and energy consumption. While the synthesis of various boronic acids has been adapted to flow chemistry setups, and sustainable approaches to their synthesis are being explored, there is no specific literature available on the application of these methodologies to the synthesis of this compound.

Future Directions and Emerging Research Avenues for 5 Amino 4 Carboxypyridine 3 Boronic Acid

Catalytic Asymmetric Synthesis Utilizing Derivatives of the Compound

The trifunctional nature of 5-Amino-4-carboxypyridine-3-boronic acid makes it a versatile scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis. Future research is anticipated to focus on leveraging the distinct electronic and steric properties conferred by the amino, carboxyl, and boronic acid moieties.

Derivatives of the compound could be synthesized to act as chiral ligands in a variety of metal-catalyzed reactions. For instance, the amino and carboxyl groups can be modified with chiral auxiliaries to create a well-defined chiral pocket around a metal center. These tailored ligands could be explored in reactions such as asymmetric hydrogenation, C-C bond-forming cross-couplings, and cycloadditions. The boronic acid group itself, or its ester derivatives, could play a crucial role in binding to substrates or modifying the electronic properties of the catalyst.

A key research direction will be the rhodium-catalyzed asymmetric carbometalation of dienes, which could lead to the synthesis of enantioenriched 3-substituted tetrahydropyridines, valuable precursors for pharmaceutically active piperidines. snnu.edu.cn Furthermore, the development of chiral Brønsted acids derived from this scaffold is a promising avenue. nih.gov The combination of the Lewis acidic boronic acid and the basic amino group within the same molecule could lead to bifunctional catalysts for a range of enantioselective transformations.

Table 1: Potential Asymmetric Reactions for Catalysis by this compound Derivatives

| Reaction Type | Potential Catalyst Role | Target Chiral Products |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ligand | Chiral Alcohols, Amines |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Ligand | Axially Chiral Biaryls |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid | Chiral Cycloadducts |

Integration into Supramolecular Assemblies and Dynamic Covalent Chemistry

The presence of multiple hydrogen bond donors and acceptors, along with the reversible covalent bond-forming capability of the boronic acid group, makes this compound an ideal building block for supramolecular chemistry and dynamic covalent chemistry (DCC). nih.govresearchgate.net

Future investigations will likely explore the self-assembly of this molecule into complex, ordered structures such as coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The pyridine (B92270) nitrogen and the carboxylate group can coordinate to metal ions, while the boronic acid can form reversible boroxine (B1236090) or boronate ester linkages. The amino group can participate in hydrogen bonding, further directing the assembly process. nih.gov

In the realm of DCC, the reversible formation of boronic esters with diols can be exploited to create dynamic systems that can adapt their constitution in response to external stimuli such as pH or the presence of specific guest molecules. nih.gov This could lead to the development of "smart" materials with applications in areas like controlled release and self-healing polymers. The interplay between the hydrogen bonding of the amino and carboxyl groups and the dynamic covalent bonding of the boronic acid could lead to highly complex and functional supramolecular systems.

Exploration of Novel Cross-Coupling and Functionalization Pathways

The this compound scaffold is ripe for exploration in novel cross-coupling and functionalization reactions. The boronic acid group is a well-established partner in Suzuki-Miyaura coupling reactions for the formation of C-C bonds. wikipedia.org Future work will likely focus on expanding the scope of coupling partners and developing more efficient catalytic systems for this specific substrate.

Furthermore, the amino group opens the door to Chan-Lam coupling reactions for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This would allow for the facile introduction of a wide range of aryl and alkyl groups at the 5-position, leading to a diverse library of derivatives.

Direct C-H activation and functionalization of the pyridine ring is another exciting avenue for future research. manchester.ac.uknih.gov While the existing functional groups will direct the regioselectivity of such reactions, methods to selectively functionalize the remaining C-H bonds would significantly enhance the synthetic utility of this scaffold. The development of orthogonal protection and activation strategies for the amino, carboxyl, and boronic acid groups will be crucial for achieving selective transformations.

Table 2: Potential Cross-Coupling and Functionalization Reactions

| Reaction Type | Functional Group Involved | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid | Biaryl pyridines |

| Chan-Lam Coupling | Amino group | N-Aryl/alkyl aminopyridines |

| Esterification/Amidation | Carboxyl group | Pyridine esters and amides |

Development of High-Throughput Synthesis and Screening Methods

The potential for generating large and diverse chemical libraries based on the this compound scaffold necessitates the development of high-throughput synthesis and screening methods. Combinatorial chemistry approaches could be employed to rapidly generate a wide array of derivatives by systematically varying the substituents on the amino and carboxyl groups, and by utilizing a range of coupling partners for the boronic acid. nih.gov

The development of solid-phase synthesis methodologies, where the molecule is attached to a resin via its carboxyl or amino group, would facilitate the purification and handling of large libraries of compounds. Automated synthesis platforms could be used to accelerate the production of these libraries.

For screening, the development of assays tailored to specific applications will be crucial. For example, in the context of drug discovery, high-throughput screening could be used to identify derivatives with specific biological activities. For materials science applications, screening methods could be developed to rapidly assess properties such as fluorescence, conductivity, or catalytic activity.

Interdisciplinary Applications in Sensor Technology and Diagnostics (excluding clinical)

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for saccharides and other diol-containing molecules. nih.govbath.ac.uk Future research is expected to focus on the design of fluorescent or colorimetric sensors based on this compound. The pyridine core can act as a fluorophore, and its emission properties could be modulated upon binding of an analyte to the boronic acid group. The amino and carboxyl groups can be used to tune the solubility and binding affinity of the sensor in different media.

Beyond saccharide sensing, the unique electronic properties of the substituted pyridine ring could be exploited for the detection of metal ions or other environmentally relevant analytes. nih.gov The amino and carboxyl groups can act as chelating agents for metal ions, and this binding event could be transduced into an optical or electrochemical signal. The development of sensor arrays, where different derivatives of the core molecule are used to create a "chemical nose," is another promising direction for non-clinical diagnostic applications, such as in environmental monitoring or quality control in industrial processes.

Table 3: Potential Sensor Applications

| Target Analyte | Sensing Mechanism | Potential Application Area |

|---|---|---|

| Saccharides | Reversible boronate ester formation | Environmental monitoring (e.g., sugar content in water) |

| Metal Ions | Chelation by amino and carboxyl groups | Water quality testing |

| Anions | Interaction with Lewis acidic boron | Industrial process control |

Q & A

Q. What are the recommended synthetic routes for 5-amino-4-carboxypyridine-3-boronic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

- Suzuki-Miyaura coupling for introducing the boronic acid group, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

- Protection/deprotection strategies for the amino and carboxyl groups (e.g., Boc protection for amines, methyl esters for carboxylates) to prevent undesired side reactions .

- Optimization of pH and temperature : Boronic acids are sensitive to hydrolysis; reactions should be conducted under anhydrous conditions at 60–80°C in aprotic solvents (e.g., THF, DMF) .

Yield considerations : Excess boronic acid (1.2–1.5 eq.) and slow addition of bases (e.g., K₂CO₃) improve coupling efficiency. Typical yields range from 40–70%, depending on substituent steric effects .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

Q. What solvents and storage conditions are optimal for this compound?

Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in methanol/water mixtures (pH >7 enhances solubility due to deprotonation of boronic acid) .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) in sealed, amber vials. Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

Answer: Contradictions often arise from:

- Boronic acid stability : Hydrolysis or protodeboronation under basic/acidic conditions. Monitor reaction pH (neutral to mildly basic) and use stabilizing agents (e.g., ethylene glycol) .

- Competing side reactions : The carboxyl group may coordinate to palladium, inhibiting catalysis. Use ligand screening (e.g., SPhos, XPhos) to enhance catalytic activity .

- Methodological validation : Compare results across multiple analytical techniques (e.g., LC-MS vs. ¹¹B NMR) to confirm reaction outcomes .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

Answer:

- Directing group effects : The carboxyl group at position 4 directs electrophilic substitution to position 3 or 5. Use DFT calculations to predict electronic effects .

- Protection/deprotection : Temporarily block the amino group (e.g., with acetyl) to direct boronation to position 3 .

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 hrs) and improves regiocontrol by minimizing thermal degradation .

Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?

Answer:

- pH-dependent degradation : Boronic acids form esters with diols (e.g., sugars) in aqueous buffers. Use low-pH buffers (pH 4–6) or add competitive inhibitors (e.g., mannitol) to stabilize .

- Thermal stability : Decomposition occurs above 80°C (TGA data). For long-term assays, pre-sterilize solutions via filtration (not autoclaving) .

- Analytical monitoring : Track degradation via LC-MS (look for loss of boronate peak at m/z corresponding to [M-B(OH)₂]+) .